molecular formula C12H15NO2 B143514 (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone CAS No. 125629-91-6

(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone

Cat. No.: B143514
CAS No.: 125629-91-6
M. Wt: 205.25 g/mol
InChI Key: OECBQTBLDLREAV-NSHDSACASA-N
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Description

(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by a pyrrolidinone ring substituted with a benzyl group and a hydroxymethyl group. Its chiral nature means it exists in two enantiomeric forms, with the (S)-enantiomer being the focus of this article due to its specific applications and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone typically involves the following steps:

    Starting Material: The synthesis often begins with the commercially available (S)-proline.

    Benzylation: The (S)-proline is first benzylated using benzyl bromide in the presence of a base such as sodium hydride.

    Cyclization: The benzylated intermediate undergoes cyclization to form the pyrrolidinone ring.

    Hydroxymethylation: Finally, the hydroxymethyl group is introduced using formaldehyde under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent like dimethylformamide.

Major Products

    Oxidation: (S)-1-Benzyl-5-carboxy-2-pyrrolidinone.

    Reduction: (S)-1-Benzyl-5-hydroxypyrrolidine.

    Substitution: Various substituted pyrrolidinones depending on the nucleophile used.

Scientific Research Applications

(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group provides hydrophobic interactions, enhancing the compound’s binding affinity. The pyrrolidinone ring structure allows for conformational flexibility, enabling the compound to fit into various binding pockets.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone: The enantiomer of the (S)-form, with different biological activity.

    1-Benzyl-2-pyrrolidinone: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    5-Hydroxymethyl-2-pyrrolidinone: Lacks the benzyl group, affecting its hydrophobic interactions and binding properties.

Uniqueness

(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other similar compounds. Its combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

(5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-9-11-6-7-12(15)13(11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECBQTBLDLREAV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@@H]1CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The optical purity of the (S)-5-(hydroxymethyl)-1-(phenylmethyl)-2-pyrrolidinone was established by formation of the ester derived from (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid ((-)-MTPA) following the procedure of Mosher, et al. (J. Org. Chem. 1969, 34, 2543). A single diastereomeric ester, as judged by 1H NMR and TLC, was obtained, and could readily be differentiated from the diastereomeric mixture (by the doubling of the CH2N and CH2O signals in the 1H NMR) produced when racemic 5-(hydroxymethyl)-1-(phenylmethyl)-2-pyrrolidinone was used to form the (-)-MTPA ester.
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